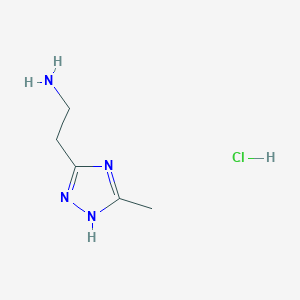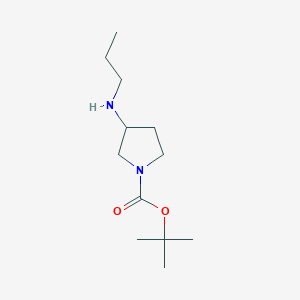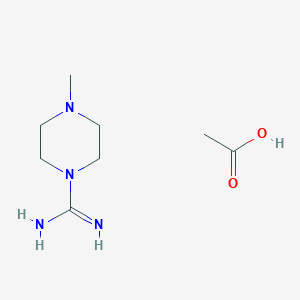
酢酸; 4-メチルピペラジン-1-カルボキサミジン
概要
説明
Acetic acid; 4-methylpiperazine-1-carboxamidine is a chemical compound with the molecular formula C8H18N4O2 It is a derivative of acetic acid and 4-methylpiperazine, featuring a carboxamidine group
科学的研究の応用
Acetic acid; 4-methylpiperazine-1-carboxamidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
Acetic Acid
Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood . It is used locally, occasionally internally, as a counterirritant and also as a reagent . Acetic acid is an antimicrobial agent used to treat susceptible infections of the external auditory canal .
4-Methylpiperazine
4-Methylpiperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
生化学分析
Biochemical Properties
Acetic acid; 4-methylpiperazine-1-carboxamidine plays a crucial role in various biochemical reactions. It interacts with enzymes such as acetyl-CoA synthetase and citrate synthase, facilitating the conversion of acetyl-CoA to citrate. 4-methylpiperazine-1-carboxamidine, on the other hand, interacts with various proteins and enzymes, including those involved in the regulation of nitric oxide synthase (NOS) activity. This interaction can modulate the production of nitric oxide, a critical signaling molecule in various physiological processes .
Cellular Effects
The effects of acetic acid; 4-methylpiperazine-1-carboxamidine on various types of cells and cellular processes are profound. Acetic acid can influence cell function by modulating pH levels, which in turn affects enzyme activity and metabolic processes . It has been shown to impact cell signaling pathways, including those involved in stress responses and apoptosis. 4-methylpiperazine-1-carboxamidine can affect gene expression by interacting with transcription factors and other regulatory proteins. This compound has been observed to influence cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of acetic acid; 4-methylpiperazine-1-carboxamidine involves several key interactions at the molecular level. Acetic acid exerts its effects by binding to enzymes and altering their activity, which can lead to changes in metabolic flux and energy production . It can also act as a signaling molecule, modulating the activity of various signaling pathways. 4-methylpiperazine-1-carboxamidine, on the other hand, can inhibit or activate enzymes by binding to their active sites. This interaction can result in changes in gene expression and protein synthesis, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of acetic acid; 4-methylpiperazine-1-carboxamidine in laboratory settings have been studied extensively. Acetic acid is known for its stability and can maintain its activity over extended periods . It can undergo degradation under certain conditions, leading to the formation of by-products that may affect cellular function. 4-methylpiperazine-1-carboxamidine has been observed to have long-term effects on cellular function, including changes in gene expression and enzyme activity . These effects can vary depending on the concentration and duration of exposure.
Dosage Effects in Animal Models
The effects of acetic acid; 4-methylpiperazine-1-carboxamidine vary with different dosages in animal models. Acetic acid, at low concentrations, can enhance metabolic activity and energy production . At high doses, it can lead to toxicity and adverse effects, including metabolic acidosis. 4-methylpiperazine-1-carboxamidine has been shown to have threshold effects, where low doses can modulate enzyme activity and gene expression, while high doses can result in toxicity and adverse effects on cellular function .
Metabolic Pathways
Acetic acid; 4-methylpiperazine-1-carboxamidine is involved in several metabolic pathways. Acetic acid is a central metabolite in the TCA cycle, where it is converted to acetyl-CoA and subsequently oxidized to produce energy . It interacts with enzymes such as citrate synthase and isocitrate dehydrogenase, which are critical for the TCA cycle. 4-methylpiperazine-1-carboxamidine is involved in the regulation of nitric oxide production, interacting with nitric oxide synthase and other enzymes involved in the nitric oxide signaling pathway .
Transport and Distribution
The transport and distribution of acetic acid; 4-methylpiperazine-1-carboxamidine within cells and tissues are facilitated by various transporters and binding proteins. Acetic acid can diffuse across cell membranes and is transported by monocarboxylate transporters (MCTs), which facilitate its uptake and distribution within cells . 4-methylpiperazine-1-carboxamidine is transported by specific amino acid transporters and can accumulate in certain tissues, affecting its localization and activity .
Subcellular Localization
The subcellular localization of acetic acid; 4-methylpiperazine-1-carboxamidine is critical for its activity and function. Acetic acid is primarily localized in the mitochondria, where it participates in the TCA cycle and energy production . It can also be found in the cytoplasm, where it acts as a signaling molecule. 4-methylpiperazine-1-carboxamidine is localized in various cellular compartments, including the cytoplasm and nucleus . Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles and compartments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; 4-methylpiperazine-1-carboxamidine typically involves the reaction of 4-methylpiperazine with acetic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
化学反応の分析
Types of Reactions
Acetic acid; 4-methylpiperazine-1-carboxamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
類似化合物との比較
Similar Compounds
4-Methylpiperazine-1-acetic acid: Similar in structure but lacks the carboxamidine group.
Acetic acid; 4-methylpiperazine-1-carboxamide: Contains a carboxamide group instead of a carboxamidine group.
Uniqueness
Acetic acid; 4-methylpiperazine-1-carboxamidine is unique due to the presence of the carboxamidine group, which imparts distinct chemical and biological properties. This group can enhance the compound’s ability to interact with specific molecular targets, making it valuable in various applications .
特性
CAS番号 |
1208081-65-5 |
|---|---|
分子式 |
C8H18N4O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
(4-methylpiperazin-1-ium-1-ylidene)methanediamine;acetate |
InChI |
InChI=1S/C6H14N4.C2H4O2/c1-9-2-4-10(5-3-9)6(7)8;1-2(3)4/h2-5H2,1H3,(H3,7,8);1H3,(H,3,4) |
InChIキー |
GYAOETCALVCGEV-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CN1CCN(CC1)C(=N)N |
正規SMILES |
CC(=O)[O-].CN1CC[N+](=C(N)N)CC1 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


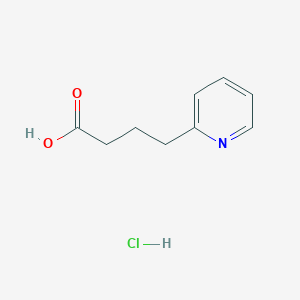
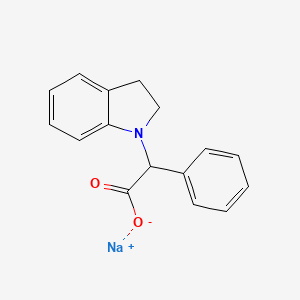
![1-(6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b]-[1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392882.png)
![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)
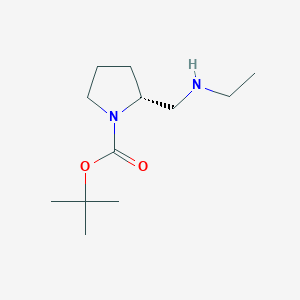
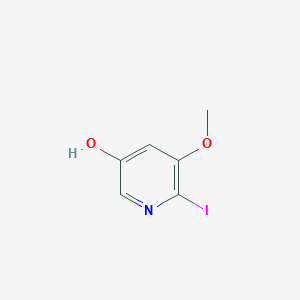
![3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B1392894.png)
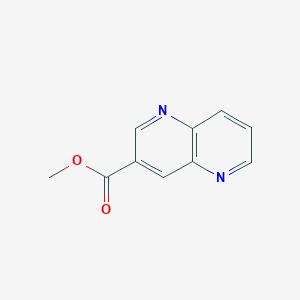

![4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392899.png)
![8,8-Difluoro-3-azabicyclo[3.2.1]octane](/img/structure/B1392900.png)
